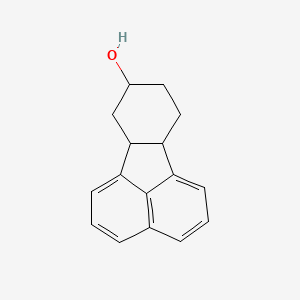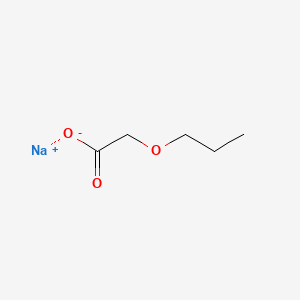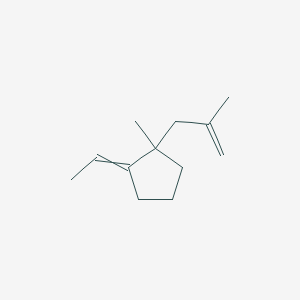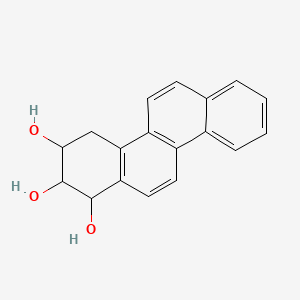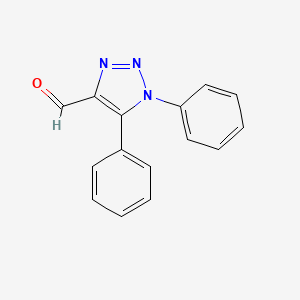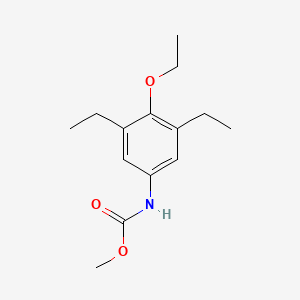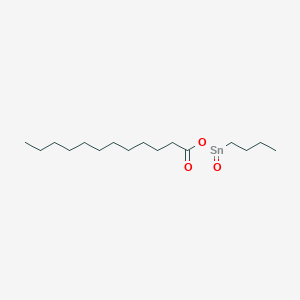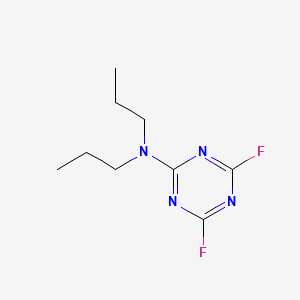
4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions, and two propyl groups attached to the nitrogen atom at the 2 position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with dipropylamine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like dioxane or water at elevated temperatures (70-80°C) to facilitate the substitution of chlorine atoms with fluorine atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium carbonate, dipropylamine, and solvents like dioxane or water are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with dipropylamine results in the formation of this compound .
Aplicaciones Científicas De Investigación
4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-energy materials and polymers.
Mecanismo De Acción
The mechanism of action of 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The fluorine atoms enhance its reactivity and binding affinity to target molecules, making it effective in various biochemical pathways .
Comparación Con Compuestos Similares
- 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine
- 4,6-Dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine
- 2,4,6-Tris(benzyloxy)-1,3,5-triazine
Comparison: Compared to these similar compounds, 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine is unique due to the presence of fluorine atoms, which significantly enhance its chemical reactivity and stability. The propyl groups also contribute to its distinct properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
85401-50-9 |
|---|---|
Fórmula molecular |
C9H14F2N4 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
4,6-difluoro-N,N-dipropyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14F2N4/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3 |
Clave InChI |
BOEGFBLTEHRVMC-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=NC(=NC(=N1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


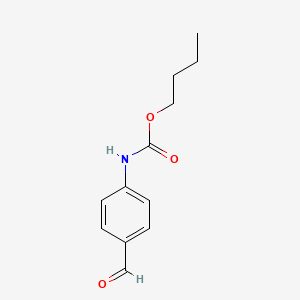
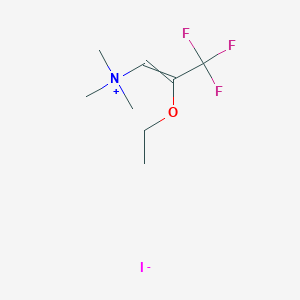
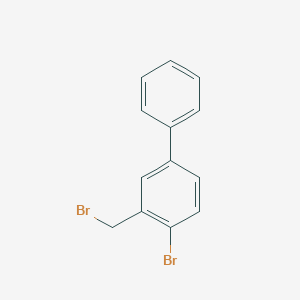

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
